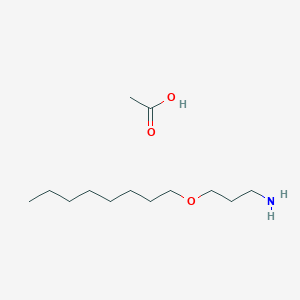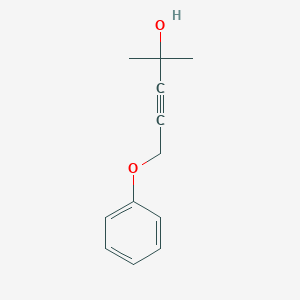![molecular formula C18H22K2O8S2 B099602 1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT CAS No. 17046-60-5](/img/structure/B99602.png)
1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3,510-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT”, also known as β-Estradiol 3,17-disulfate dipotassium salt, is a synthetic biochemical compound . It has a linear formula of C18H22O8S2K2 .
Molecular Structure Analysis
The molecular weight of this compound is 508.69 . The InChI string representation of its structure is1S/C18H24O8S2.K.H/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/t14-,15-,16+,17+,18+;;/m1../s1 . Physical And Chemical Properties Analysis
This compound is a powder that is soluble in water . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Understanding the Role in Cancer Research
The compound 1,3,5[10]-Estratriene-3,17beta-diol disulfate dipotassium salt, known for its implications in the field of oncology, particularly in breast cancer research, plays a significant role in understanding estrogen's impact on cancerous tissues. Research highlights that estrogen exposure is a crucial factor in the genesis and evolution of breast tumors, which are initially estrogen-sensitive. The local biosynthesis of estrogen in breast cancer tissues, facilitated by enzymes such as aromatase and sulfatase, is significant for tumor growth. The concept of 'Selective Estrogen Enzyme Modulators' (SEEM) emerges as a novel approach to breast cancer treatment, focusing on inhibiting enzymes involved in estrogen biosynthesis within the tumor microenvironment. This pathway offers a promising avenue for therapeutic intervention, potentially impacting the local estrogen levels and thereby influencing the progression of estrogen-dependent cancers (Pasqualini, 2004).
Advances in Steroid Sulfatase Inhibition
Steroid sulfatase inhibitors represent a frontier in targeting the local production of estrogens and androgens from systemic precursors, impacting the management of estrogen- and androgen-dependent disorders such as various cancers and dermatological conditions. The development of potent arylsulfamate-based, irreversible inhibitors, along with the discovery of reversible inhibitors, showcases the evolution of therapeutic strategies aimed at controlling hormone-dependent diseases by modulating local hormone levels. The publication of the X-ray structure of steroid sulfatase is expected to invigorate research in this domain, offering new perspectives on enzyme inhibition and therapeutic application (Nussbaumer & Billich, 2004).
Exploring Alternative Pathways for Androgen Regulation
The metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, highlights an alternative pathway for androgen regulation, emphasizing the complexity of gonadal steroid hormone actions across various physiological processes. This pathway, mediated by estrogen receptors and not androgen receptors, suggests a nuanced understanding of hormone action beyond traditional androgen signaling. Such insights could lead to innovative approaches in managing conditions influenced by hormonal imbalances, particularly stress responses and neural protection, by targeting specific androgen metabolites and their receptor pathways (Handa et al., 2008).
Safety And Hazards
Propiedades
InChI |
InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAJNJFKHRQXBQ-CMZLOHJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24KO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585143 |
Source


|
| Record name | PUBCHEM_16219305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Estradiol 3,17-disulfate dipotassium salt | |
CAS RN |
17046-60-5 |
Source


|
| Record name | PUBCHEM_16219305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



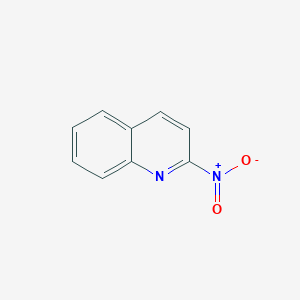
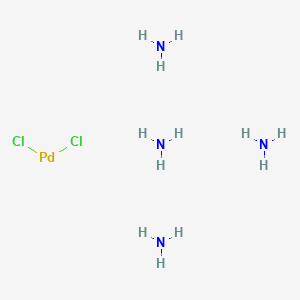
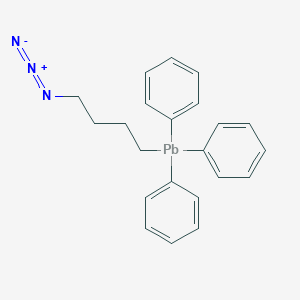
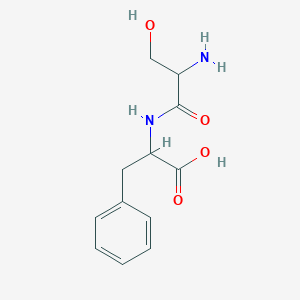
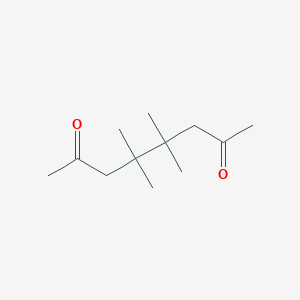
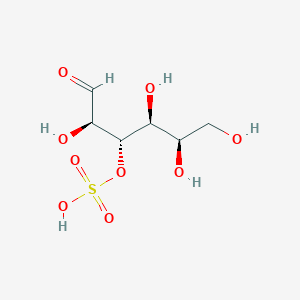
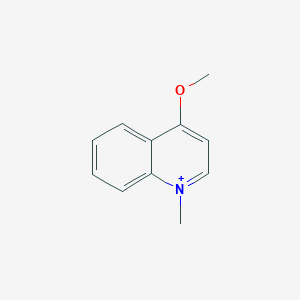
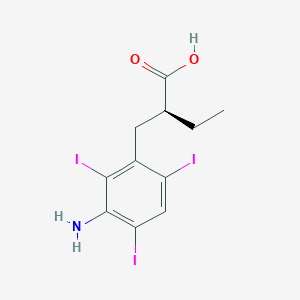
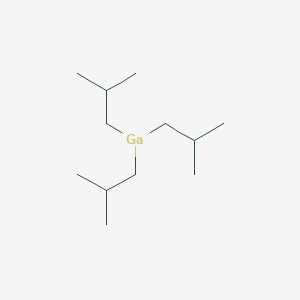
acetic acid](/img/structure/B99544.png)
